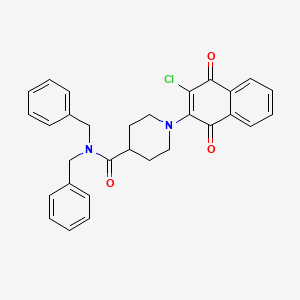![molecular formula C18H14N4 B3137586 1-[4-(2-methyl-4-pyrimidinyl)phenyl]-1H-1,3-benzimidazole CAS No. 439108-63-1](/img/structure/B3137586.png)
1-[4-(2-methyl-4-pyrimidinyl)phenyl]-1H-1,3-benzimidazole
Übersicht
Beschreibung
1-[4-(2-methyl-4-pyrimidinyl)phenyl]-1H-1,3-benzimidazole is a heterocyclic compound that combines the structural elements of benzimidazole and pyrimidine. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, pharmacology, and materials science. The presence of both benzimidazole and pyrimidine moieties endows the compound with unique chemical and biological properties.
Vorbereitungsmethoden
The synthesis of 1-[4-(2-methyl-4-pyrimidinyl)phenyl]-1H-1,3-benzimidazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Coupling with Benzimidazole: The synthesized pyrimidine derivative is then coupled with a benzimidazole precursor using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Final Modifications: The final product may undergo further modifications to introduce specific functional groups or to enhance its stability and activity.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
1-[4-(2-methyl-4-pyrimidinyl)phenyl]-1H-1,3-benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific functional groups are replaced by others. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups such as alkyl, aryl, or halogen groups.
Wissenschaftliche Forschungsanwendungen
1-[4-(2-methyl-4-pyrimidinyl)phenyl]-1H-1,3-benzimidazole has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule.
Medicine: The compound’s pharmacological potential is being investigated for the treatment of various diseases.
Industry: In industrial applications, the compound can be used in the development of new materials with specific properties, such as enhanced conductivity or stability.
Wirkmechanismus
The mechanism of action of 1-[4-(2-methyl-4-pyrimidinyl)phenyl]-1H-1,3-benzimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit protein kinases, which are enzymes involved in cell signaling and regulation . This inhibition can result in the suppression of cell growth and proliferation, making the compound a potential anticancer agent.
Vergleich Mit ähnlichen Verbindungen
1-[4-(2-methyl-4-pyrimidinyl)phenyl]-1H-1,3-benzimidazole can be compared with other similar compounds, such as:
Imatinib: A well-known tyrosine kinase inhibitor used in the treatment of leukemia.
Dasatinib: Another tyrosine kinase inhibitor with a pyrimidine core, used for the treatment of chronic myeloid leukemia.
Nilotinib: A pyrimidine-based drug that also targets tyrosine kinases and is used in cancer therapy.
The uniqueness of this compound lies in its specific structural features and the combination of benzimidazole and pyrimidine moieties, which may confer distinct biological activities and therapeutic potential.
Eigenschaften
IUPAC Name |
1-[4-(2-methylpyrimidin-4-yl)phenyl]benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4/c1-13-19-11-10-16(21-13)14-6-8-15(9-7-14)22-12-20-17-4-2-3-5-18(17)22/h2-12H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXNCAHDHRPSVKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)C2=CC=C(C=C2)N3C=NC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101212736 | |
| Record name | 1-[4-(2-Methyl-4-pyrimidinyl)phenyl]-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101212736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
439108-63-1 | |
| Record name | 1-[4-(2-Methyl-4-pyrimidinyl)phenyl]-1H-benzimidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=439108-63-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[4-(2-Methyl-4-pyrimidinyl)phenyl]-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101212736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(1-hexynyl)phenyl]-4-methylbenzenesulfonamide](/img/structure/B3137511.png)
![Ethyl 2-(5-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-2-thienyl)-2-oxoacetate](/img/structure/B3137517.png)
![methyl 2-[4-(2-furylcarbonyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate](/img/structure/B3137520.png)
![2-[4-(4-methoxybenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetic acid](/img/structure/B3137528.png)
![3-[(3-Fluorobenzyl)sulfanyl]-1-(3-methylphenyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile](/img/structure/B3137532.png)

![2-Methyl-6-(2-thienyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3137541.png)
![2-Propynyl 2-[3,5-di(tert-butyl)-4-hydroxyphenyl]-2-(2-propynyloxy)acetate](/img/structure/B3137547.png)
![phenyl[5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepin-1-yl]methanone](/img/structure/B3137560.png)


![4-(2-furyl)-2-methyl-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B3137593.png)
![Methyl 3-[(2-furylcarbonyl)amino]-3-(1-naphthyl)propanoate](/img/structure/B3137600.png)
![N-(4-chloro-2-fluorophenyl)-3-(4-methoxyphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanamide](/img/structure/B3137603.png)
